5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE
Description
5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its significant applications in scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core, a hydroxyphenyl group, and a sulfonamide moiety. It is utilized in various fields, including chemistry, biology, medicine, and industry, due to its versatile chemical properties.
Properties
IUPAC Name |
5-[4-(3-hydroxyanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-10-11-15(12-20(14)30(28,29)23-2)21-18-8-3-4-9-19(18)22(26-25-21)24-16-6-5-7-17(27)13-16/h3-13,23,27H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZUGUEZMIQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the phthalazinone core. This is followed by the introduction of the hydroxyphenyl group and the sulfonamide moiety. Common reagents used in these reactions include hydrazine, phthalic anhydride, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phthalazinone derivatives .
Scientific Research Applications
5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: These compounds share the phthalazinone core and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds with the sulfonamide moiety are known for their antimicrobial properties.
Hydroxyphenyl Derivatives: These compounds are studied for their antioxidant and anti-inflammatory activities.
Uniqueness
5-{4-[(3-HYDROXYPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of the phthalazinone core, hydroxyphenyl group, and sulfonamide moiety. This unique structure imparts a range of chemical and biological properties, making it a valuable compound in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
